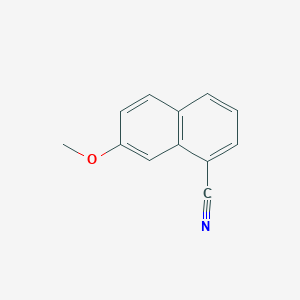

7-Methoxynaphthalene-1-carbonitrile

Description

BenchChem offers high-quality 7-Methoxynaphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxynaphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Elucidating the Physicochemical Landscape of a Key Synthetic Intermediate

In the realm of medicinal chemistry and drug development, a thorough understanding of the physical properties of synthetic intermediates is paramount. These properties govern a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides an in-depth technical exploration of the physical characteristics of 2-(7-Methoxynaphthalen-1-yl)acetonitrile (CAS No. 138113-08-3), a notable intermediate in the synthesis of pharmacologically active molecules.[1][2][3][4]

It is crucial to distinguish this compound from its isomer, 7-Methoxynaphthalene-1-carbonitrile, where the nitrile group is directly attached to the naphthalene ring. The available scientific literature and commercial sources predominantly refer to the acetonitrile derivative under various synonyms, and as such, this guide will focus on the well-characterized 2-(7-Methoxynaphthalen-1-yl)acetonitrile. This compound, with its methoxynaphthalene core, presents a fascinating case study in the interplay of aromaticity, functional group polarity, and steric effects that collectively define its physical state and behavior.

I. Molecular Structure and Core Physical Attributes

The foundational physical properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile are summarized below. These parameters are the initial indicators of the compound's behavior and are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [4][5][6] |

| Molecular Weight | 197.23 g/mol | [4][5][6] |

| Appearance | White to Light yellow to Light orange/Pale Beige to Dark Tan Solid/Crystalline Powder | [3][6] |

| Melting Point | 81-83 °C | [6] |

| Boiling Point (Predicted) | 374.3 ± 17.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [6] |

| LogP (Predicted) | 2.8 | [5] |

| Storage Temperature | Room Temperature (Sealed in dry) / 2-8°C Refrigerator | [1][6] |

The solid nature of this compound at room temperature is indicative of significant intermolecular forces within its crystal lattice. The predicted high boiling point is consistent with a stable aromatic structure possessing a polar nitrile group, requiring substantial energy to transition into the vapor phase. The predicted LogP value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.

II. Crystallographic Analysis: The Solid-State Architecture

The precise arrangement of molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and dissolution rate. For 2-(7-Methoxynaphthalen-1-yl)acetonitrile, single-crystal X-ray diffraction studies have provided invaluable insights into its three-dimensional structure.

A study published in Acta Crystallographica Section E reveals that the molecule is nearly planar.[7][8] This planarity is a consequence of the extensive sp² hybridization within the naphthalene ring system. Interestingly, the atoms of the cyanide group deviate slightly from this plane.[7][8] The crystal structure is further stabilized by weak aromatic π-π stacking interactions, with a centroid-centroid distance of 3.758 Å.[7][8] This stacking contributes to the cohesive energy of the crystal lattice, influencing the compound's melting point and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a compound's crystal structure is a definitive analytical technique. The causality behind this experimental choice is the unparalleled level of structural detail it provides, which is fundamental to understanding its other physical properties.

-

Crystal Growth (Self-Validating System): High-purity 2-(7-Methoxynaphthalen-1-yl)acetonitrile is dissolved in a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture) at a concentration near saturation. The slow evaporation of the solvent allows for the ordered arrangement of molecules into a single crystal. The formation of well-defined, regular crystals is the first validation of sample purity and suitability for diffraction.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using specialized software. The structural model is then refined to achieve the best possible fit with the experimental data.

Caption: Experimental workflow for kinetic solubility determination.

Conclusion: A Foundation for Rational Drug Design and Development

The physical properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile, from its crystalline structure and melting point to its spectroscopic fingerprint and solubility profile, provide a comprehensive physicochemical foundation for its use in research and development. A thorough understanding of these characteristics, supported by robust experimental protocols, is essential for its efficient synthesis, purification, and subsequent transformation into potentially life-saving therapeutics. This guide serves as a technical resource, empowering researchers and scientists to make informed decisions and advance their drug discovery programs with a greater degree of confidence and scientific rigor.

References

-

Wei, W.-B., Jia, R., Sun, J., & Wang, H.-B. (2010). 2-(7-Methoxy-1-naphthyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1868. [Link]

-

Wei, W.-B., Jia, R., Sun, J., & Wang, H.-B. (2010). 2-(7-Meth-oxy-1-naphth-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1868. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11264068, 2-(7-Methoxynaphthalen-1-yl)acetonitrile. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 7-Methoxy-1-naphthylacetonitrile. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (2025). 7-Methoxy-1-naphthol. Retrieved January 24, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved January 24, 2026, from [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved January 24, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

BioCrick. (n.d.). 7-Methoxy-1-naphthylacetonitrile. Retrieved January 24, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 7-Methoxy-1-naphthylacetonitrile OR 2-(7-methoxynaphthalen-1-yl)acetonitrile Online | 7-Methoxy-1-naphthylacetonitrile OR 2-(7-methoxynaphthalen-1-yl)acetonitrile Manufacturer and Suppliers [scimplify.com]

- 3. 7-Methoxy-1-naphthylacetonitrile | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 7-Methoxy-1-naphthaleneacetonitrile | LGC Standards [lgcstandards.com]

- 5. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 138113-08-3 CAS MSDS (7-Methoxy-1-naphthylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-(7-Methoxy-1-naphthyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(7-Meth-oxy-1-naphth-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 7-Methoxynaphthalene-1-carbonitrile

This in-depth technical guide provides a comprehensive overview of the spectral data for 7-Methoxynaphthalene-1-carbonitrile, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related structural analogs, ensuring a robust and reliable scientific resource.

Introduction: The Significance of 7-Methoxynaphthalene-1-carbonitrile

7-Methoxynaphthalene-1-carbonitrile serves as a crucial building block in the synthesis of a variety of organic molecules with significant biological and photophysical properties. Its rigid, aromatic scaffold, functionalized with both an electron-donating methoxy group and an electron-withdrawing nitrile group, imparts unique electronic characteristics that are leveraged in the design of novel pharmaceuticals and functional materials. Accurate and thorough spectral characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic transformations and the reliability of downstream applications. This guide provides the foundational spectral data and interpretive logic required for such rigorous characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of 7-Methoxynaphthalene-1-carbonitrile is presented below. The numbering of the naphthalene core is critical for the assignment of NMR signals. The methoxy group at the 7-position and the nitrile group at the 1-position create a distinct substitution pattern that governs the chemical environment of each proton and carbon atom.

Caption: Molecular structure of 7-Methoxynaphthalene-1-carbonitrile with standard numbering.

The following sections will detail the expected spectral data based on an analysis of the constituent functional groups and related molecules, including 1-methoxynaphthalene, 2-methoxynaphthalene, and 1-cyanonaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of 7-Methoxynaphthalene-1-carbonitrile is predicted to exhibit a set of distinct signals in the aromatic region, corresponding to the six naphthalene protons, and a singlet in the aliphatic region for the methoxy group protons. The electron-withdrawing nature of the nitrile group at C1 will deshield adjacent protons, while the electron-donating methoxy group at C7 will shield nearby protons.

Table 1: Predicted ¹H NMR Spectral Data for 7-Methoxynaphthalene-1-carbonitrile in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.6 | d | ~7.5 |

| H-3 | ~7.4 | t | ~7.5 |

| H-4 | ~8.0 | d | ~7.5 |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~7.2 | dd | ~8.5, ~2.5 |

| H-8 | ~7.3 | d | ~2.5 |

| -OCH₃ | ~3.9 | s | - |

Rationale for Assignments: The chemical shifts are estimated based on the known spectra of 1-methoxynaphthalene and 2-methoxynaphthalene, with adjustments for the anisotropic and electronic effects of the nitrile group.[1][2] The proton at H-4 is expected to be the most downfield due to its peri-relationship with the electron-withdrawing nitrile group. The protons on the methoxy-substituted ring (H-5, H-6, H-8) will be influenced by the electron-donating nature of the methoxy group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule. The chemical shifts will be influenced by the substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methoxynaphthalene-1-carbonitrile in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110 |

| C-2 | ~132 |

| C-3 | ~126 |

| C-4 | ~129 |

| C-4a | ~130 |

| C-5 | ~125 |

| C-6 | ~106 |

| C-7 | ~160 |

| C-8 | ~120 |

| C-8a | ~135 |

| -C≡N | ~118 |

| -OCH₃ | ~55 |

Rationale for Assignments: The assignments are based on the established ¹³C NMR data for methoxynaphthalenes and the known substituent effects of a nitrile group on an aromatic ring.[1] The carbon bearing the methoxy group (C-7) is expected to be the most downfield of the aromatic carbons, while the carbon attached to the nitrile group (C-1) will be significantly shielded.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Experimental workflows for IR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

For 7-Methoxynaphthalene-1-carbonitrile (C₁₂H₉NO), the expected molecular weight is approximately 183.21 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 183.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Predicted Fragment Ion | Plausible Origin |

| 183 | [C₁₂H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 168 | [C₁₁H₆NO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 154 | [C₁₁H₈O]⁺˙ | Loss of HCN from the molecular ion |

| 140 | [C₁₀H₆N]⁺ | Loss of the methoxy group as a radical (•OCH₃) |

| 115 | [C₉H₇]⁺ | Naphthalene fragment |

Rationale for Fragmentation: The fragmentation pattern is predicted based on the stability of the resulting ions and neutrals. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers. [3]The loss of neutral molecules such as HCN is also a characteristic fragmentation for aromatic nitriles.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion: A Self-Validating Approach to Structural Confirmation

The comprehensive spectral analysis of 7-Methoxynaphthalene-1-carbonitrile, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insight into the molecular stability. By correlating the data from these independent spectroscopic methods, researchers can be highly confident in the identity and purity of their synthesized 7-Methoxynaphthalene-1-carbonitrile, a critical step in advancing research and development in its various fields of application.

References

Sources

An In-depth Technical Guide to the Biological Activity of 7-Methoxynaphthalene-1-carbonitrile

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide serves as a comprehensive exploration into the biological potential of 7-Methoxynaphthalene-1-carbonitrile. While primarily recognized as a key intermediate in the synthesis of the antidepressant Agomelatine, the inherent structural motifs of this compound suggest a broader, yet largely unexplored, pharmacological relevance. This document moves beyond its established synthetic utility to provide a forward-looking perspective on its potential as a lead compound in oncology and inflammatory disease research. By synthesizing data from structurally related compounds and providing robust, field-proven experimental protocols, we aim to equip you with the foundational knowledge and practical tools to investigate and unlock the therapeutic promise of this intriguing naphthalene derivative.

Introduction to 7-Methoxynaphthalene-1-carbonitrile: Chemical Identity and Known Utility

7-Methoxynaphthalene-1-carbonitrile, also known as (7-methoxy-1-naphthyl)acetonitrile, is a nitrile-containing aromatic compound with the molecular formula C₁₃H₁₁NO.[1] Its structure is characterized by a naphthalene ring system substituted with a methoxy group at the 7-position and a cyanomethyl group at the 1-position.

Chemical Structure:

Figure 1: Chemical Structure of 7-Methoxynaphthalene-1-carbonitrile.

Its primary documented application is in the pharmaceutical industry as a crucial building block for the synthesis of Agomelatine, a melatonin receptor agonist and 5-HT₂C receptor antagonist used for the treatment of major depressive disorder.[2][3] The synthesis of Agomelatine from this intermediate underscores the compound's stability and reactivity, making it an attractive scaffold for further chemical exploration.

Synthesis and Chemical Properties

The synthesis of 7-Methoxynaphthalene-1-carbonitrile has been approached through various routes, often starting from 7-methoxy-1-tetralone. One common industrial method involves a multi-step process that includes the introduction of the acetonitrile moiety followed by dehydrogenation.[2] Alternative synthetic strategies have also been explored to improve yield and reduce the use of hazardous reagents, such as replacing stoichiometric 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with catalytic amounts in the presence of oxygen.[4]

Table 1: Physicochemical Properties of 7-Methoxynaphthalene-1-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |

| Molecular Weight | 197.23 g/mol | PubChem[1] |

| IUPAC Name | 2-(7-methoxynaphthalen-1-yl)acetonitrile | PubChem[1] |

| CAS Number | 138113-08-3 | PubChem[1] |

| Melting Point | 72-74 °C | Google Patents[2] |

Potential Biological Activities: An Evidence-Based Extrapolation

While direct studies on the biological activities of 7-Methoxynaphthalene-1-carbonitrile are scarce, the well-documented pharmacological profiles of structurally similar compounds provide a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Potential

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.

-

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3): Several 6-methoxynaphthalene derivatives, structurally analogous to the title compound, have shown promising inhibitory activity against colon cancer cell lines.[5][6] Their mechanism is linked to the inhibition of AKR1C3, an enzyme implicated in the progression of various cancers.[6] AKR1C3 inhibitors can indirectly activate the PPARγ receptor, leading to apoptosis and differentiation in cancer cells.[6] This suggests that 7-Methoxynaphthalene-1-carbonitrile should be evaluated as a potential AKR1C3 inhibitor.

-

Modulation of the PI3K/Akt/mTOR Pathway: The carbazole alkaloid 7-methoxyheptaphylline has demonstrated selective cytotoxicity against pancreatic cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[7] This critical pathway is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. The shared 7-methoxy aromatic moiety suggests a potential for 7-Methoxynaphthalene-1-carbonitrile to interact with similar intracellular targets.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders.

-

Inhibition of Pro-inflammatory Mediators: Chalcone derivatives, which share some structural similarities with naphthalene-based compounds, have been shown to possess anti-inflammatory and antioxidant properties.[8] For instance, the synthetic chalcone derivative AN07 attenuates lipopolysaccharide (LPS)-induced oxidative stress in macrophages by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

-

Modulation of Inflammatory Signaling Pathways: Other natural products containing methoxy-substituted aromatic rings have demonstrated anti-inflammatory effects through the inactivation of NF-κB and MAPK signaling pathways, as well as the induction of heme oxygenase-1 (HO-1) expression.[9] These pathways are central to the inflammatory response, and their modulation represents a key therapeutic strategy.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of 7-Methoxynaphthalene-1-carbonitrile, the following in vitro and in vivo experimental protocols are recommended. These assays are standard in drug discovery and provide a robust framework for initial screening and mechanistic studies.[10][11][12]

In Vitro Anticancer Activity Screening

Caption: A logical workflow for the in vitro evaluation of anticancer properties.

4.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.[13][14]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-Methoxynaphthalene-1-carbonitrile.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, PANC-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 7-Methoxynaphthalene-1-carbonitrile (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

4.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[15]

-

Objective: To quantify the induction of apoptosis.

-

Protocol:

-

Treatment: Treat cells with 7-Methoxynaphthalene-1-carbonitrile at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

In Vitro Anti-inflammatory Activity Screening

Caption: A systematic approach to assess in vitro anti-inflammatory effects.

4.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in LPS-stimulated macrophages.

-

Objective: To assess the inhibitory effect of the compound on NO production.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of 7-Methoxynaphthalene-1-carbonitrile for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

-

In Vivo Anticancer Efficacy: Xenograft Mouse Model

In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a whole-organism context.[16] The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard.[16][17]

-

Objective: To evaluate the tumor growth inhibitory effect of 7-Methoxynaphthalene-1-carbonitrile in vivo.

-

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. The co-injection of a basement membrane extract can improve tumor take and growth.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer 7-Methoxynaphthalene-1-carbonitrile (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral) daily or on a specified schedule. The control group receives the vehicle only.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

-

Data Interpretation and Future Directions

The successful execution of the proposed workflows will generate a wealth of data to build a comprehensive biological activity profile for 7-Methoxynaphthalene-1-carbonitrile.

-

Promising Anticancer Activity: A low micromolar or nanomolar IC₅₀ value, coupled with the induction of apoptosis and inhibition of cell migration, would warrant further investigation. Subsequent mechanistic studies should focus on confirming the inhibition of predicted targets like AKR1C3 or key nodes in the PI3K/Akt pathway.

-

Significant Anti-inflammatory Effects: A dose-dependent reduction in NO and pro-inflammatory cytokines, along with the downregulation of iNOS and COX-2 expression, would indicate potent anti-inflammatory activity. Further studies could explore the upstream signaling pathways, such as NF-κB and MAPKs.

Should initial screenings yield positive results, future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. The naphthalene scaffold is amenable to synthetic modification, allowing for the exploration of structure-activity relationships.

Conclusion

7-Methoxynaphthalene-1-carbonitrile stands at the intersection of established synthetic utility and unexplored therapeutic potential. While its role as a precursor to Agomelatine is well-defined, the structural alerts within its molecular framework, supported by the biological activities of related compounds, strongly suggest its potential as a valuable starting point for the development of novel anticancer and anti-inflammatory agents. The experimental road map provided in this guide offers a scientifically rigorous and efficient path to systematically evaluate these possibilities. It is our hope that this technical guide will catalyze new research endeavors, ultimately unlocking the full therapeutic potential of this versatile chemical entity.

References

- Khalifa, M. M. A., et al. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.

-

PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.

- Wang, Y. W., et al. (2011). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori.

- Bishayee, A., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 15(11), 1337-1363.

- Pompimon, W., et al. (2024). Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method. PLoS ONE, 19(10), e0334901.

- Pompili, V. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55091.

- Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7304.

- Google Patents. (n.d.). US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.

- Chen, C. Y., et al. (2020).

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321.

-

Patsnap Eureka. (n.d.). 7-methoxy naphthyl acetonitrile synthesis method. Retrieved from [Link]

- MDPI. (2023). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. Molecules, 28(9), 3786.

- Der Pharma Chemica. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.

- PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 3(1), 31-39.

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

- NIH. (2019).

- MDPI. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3809.

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

- PubMed. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 14(51), 37004-37016.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17747–17757.

-

Protocol.io. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]

- MDPI. (2024). Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. International Journal of Molecular Sciences, 25(1), 589.

-

PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]

-

Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

Sources

- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BiTE® Xenograft Protocol [protocols.io]

The Emergence of a Key Pharmaceutical Intermediate: A Technical History of 7-Methoxynaphthalene-1-carbonitrile

Abstract

This in-depth technical guide charts the discovery and historical development of 7-Methoxynaphthalene-1-carbonitrile, a pivotal intermediate in the synthesis of the novel antidepressant, Agomelatine. From its initial disclosure in the early 1990s as part of a broader patent application to the evolution of highly optimized, industrial-scale synthetic routes, this document provides a comprehensive overview for researchers, chemists, and drug development professionals. We will dissect the key synthetic strategies, offering detailed, step-by-step methodologies and exploring the causal reasoning behind the experimental choices that have shaped its production. This guide aims to be a definitive resource, grounded in scientific literature and patent filings, complete with detailed protocols, comparative data, and visual representations of the core chemical transformations.

Introduction: A Molecule of Therapeutic Significance

7-Methoxynaphthalene-1-carbonitrile, also known as (7-methoxy-1-naphthyl)acetonitrile, entered the scientific consciousness not as a standalone discovery but as a crucial stepping stone towards a new therapeutic agent. Its history is intrinsically linked to the development of Agomelatine, an antidepressant with a unique mechanism of action as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist.[1] The necessity of an efficient and scalable synthesis for Agomelatine drove the innovation and refinement of synthetic pathways for its key intermediates, with 7-Methoxynaphthalene-1-carbonitrile being of paramount importance. This guide will trace the chronological evolution of its synthesis, from early, multi-step procedures to more streamlined, cost-effective, and environmentally conscious industrial processes.

The Genesis: Initial Synthesis and Early Methodologies

The first documented synthesis of 7-Methoxynaphthalene-1-carbonitrile can be traced back to the patent literature surrounding the discovery of Agomelatine. The European Patent EP 0 447 285, filed in 1990, describes an eight-step synthesis of Agomelatine starting from 7-methoxy-1-tetralone, which includes the formation of the title nitrile.[1][2] This initial route, while foundational, presented challenges for industrial-scale production, including a low overall yield and difficulties in reproducibility.[1][2]

The Inaugural Patented Synthesis (circa 1990)

The early synthesis as outlined in the patent literature involved a multi-step sequence starting from the readily available 7-methoxy-1-tetralone. While the patent itself describes the overall synthesis of Agomelatine, the formation of the nitrile intermediate was a critical part of this process. This initial method, though not optimized for large-scale production, laid the groundwork for future developments. The key transformation involved the conversion of a carboxylic acid derivative to the nitrile.

Evolution of Synthetic Strategies: The Pursuit of Efficiency and Scalability

The therapeutic potential of Agomelatine spurred significant research into more efficient and industrially viable synthetic routes for its intermediates. The early methods were often lengthy and employed harsh reagents, making them unsuitable for large-scale manufacturing.[1] Over time, two primary synthetic strategies emerged, starting from different precursors: 7-methoxy-1-tetralone and 7-methoxy-1-naphthoic acid.

The Tetralone Route: A Key Advancement

A significant development in the synthesis of 7-Methoxynaphthalene-1-carbonitrile was a three-step process starting from 7-methoxy-1-tetralone, detailed in a 2001 publication in Synthetic Communications.[1] This method, while still facing some industrial limitations, offered a more direct pathway.

Experimental Protocol: Synthesis from 7-Methoxy-1-tetralone (Synthetic Communications, 2001) [1]

-

Step 1: Reaction with LiCH₂CN: 7-methoxy-1-tetralone is reacted with lithium acetonitrile (LiCH₂CN).

-

Step 2: Dehydrogenation: The resulting intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Step 3: Dehydration: The product from the dehydrogenation step is then dehydrated in an acidic medium to yield 7-Methoxynaphthalene-1-carbonitrile.

Despite its ingenuity, this route had an overall yield of 76% and utilized DDQ and a benzene reflux, which are not ideal for industrial-scale production due to cost and environmental concerns.[1]

The Naphthoic Acid Route: An Alternative Pathway for Industrial Application

To circumvent the issues associated with the tetralone route, an alternative synthesis was developed starting from 7-methoxy-1-naphthoic acid. This method proved to be more amenable to industrial scale-up, offering a reproducible process without the need for laborious purification steps.[1]

Experimental Protocol: Synthesis from 7-Methoxy-1-naphthoic Acid [1]

-

Reduction of the Carboxylic Acid: 7-methoxy-1-naphthoic acid is reduced to (7-methoxynaphthalen-1-yl)methanol. A common reducing agent for this step is Borane-tetrahydrofuran complex (BH₃-THF).

-

To a solution of 7-methoxy-1-naphthoic acid (1 equivalent) in THF, 1M BH₃-THF (2.5 equivalents) is slowly added while maintaining the temperature at approximately 5°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up involves evaporation of the solvent, followed by extraction with a suitable organic solvent (e.g., dichloromethane) and washing with water. The product is obtained after drying and removal of the solvent.[1]

-

-

Conversion of the Alcohol to a Leaving Group: The resulting alcohol is then converted into a species with a good leaving group, typically a halide. Thionyl chloride (SOCl₂) is commonly used for this transformation to yield 1-(chloromethyl)-7-methoxynaphthalene.

-

The alcohol is dissolved in a solvent like dichloromethane, and thionyl chloride (2 equivalents) is added.

-

The mixture is heated to reflux for a couple of hours.

-

After cooling, the solvent is evaporated, and the crude product is taken up in a solvent like ethyl acetate and washed with water to remove impurities.[1]

-

-

Cyanation: The final step involves the reaction of the chloromethyl intermediate with a cyanide salt to introduce the nitrile group.

This route offers a more robust and scalable alternative to the earlier methods, avoiding problematic reagents and complex purification procedures.

Diagram of Synthetic Pathways

Caption: Key synthetic routes to 7-Methoxynaphthalene-1-carbonitrile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 7-Methoxynaphthalene-1-carbonitrile is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [3] |

| Molecular Weight | 197.23 g/mol | [3] |

| CAS Number | 138113-08-3 | [3][4] |

| Appearance | White to light yellow powder | [5] |

| Melting Point | 81-83 °C | [5] |

| Boiling Point | 374.3 ± 17.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in Methanol | [5] |

Spectroscopic data is crucial for the identification and purity assessment of the compound. Key spectral features would include:

-

¹H NMR: Signals corresponding to the methoxy group protons, aromatic protons of the naphthalene ring system, and the methylene protons adjacent to the nitrile group.

-

¹³C NMR: Resonances for the carbon atoms of the naphthalene ring, the methoxy carbon, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2240-2260 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

The Precursors: Synthesis of Key Starting Materials

The availability and purity of the starting materials are critical for the successful synthesis of 7-Methoxynaphthalene-1-carbonitrile.

Synthesis of 7-Methoxy-1-tetralone

7-Methoxy-1-tetralone is a widely used precursor in various organic syntheses.[6] Its preparation often involves a Friedel-Crafts acylation of an appropriate methoxy-substituted aromatic compound, followed by cyclization.

Synthesis of 7-Methoxy-1-naphthoic Acid

The preparation of 7-methoxy-1-naphthoic acid has been described in the literature, for instance, by D. Becker et al., starting from anisole in excellent yields.[1]

Conclusion: From a Synthetic Hurdle to a Streamlined Process

The history of 7-Methoxynaphthalene-1-carbonitrile is a compelling example of how the demands of pharmaceutical development can drive significant advancements in synthetic organic chemistry. What began as a challenging step in a lengthy academic synthesis has evolved into a highly optimized and industrially viable process. The transition from the early tetralone-based routes to the more robust naphthoic acid pathway highlights the continuous quest for efficiency, cost-effectiveness, and sustainability in modern chemical manufacturing. This guide has provided a comprehensive overview of this journey, offering both historical context and practical, detailed methodologies for the synthesis of this important pharmaceutical intermediate.

References

- RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents.

- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents.

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem. Available at: [Link]

- CN102260180A - Synthesis method of agomelatine intermediate - Google Patents.

-

Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis - MDPI. Available at: [Link]

-

7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc. Available at: [Link]

-

Asian Journal of Chemistry. Available at: [Link]

- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents.

-

A Novel Synthesis of the Antidepressant Agomelatine - ResearchGate. Available at: [Link]

- EP2703383A1 - Process for the preparation of agomelatine - Google Patents.

- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents.

-

Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. Available at: [Link]

-

A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis - Journal of Chemical, Biological and Medicinal Sciences. Available at: [Link]

- KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents.

-

MSDS - 7-Methoxy-1-Naphthylacetonitrile - KM Pharma Solution Private Limited. Available at: [Link]

-

5-methoxynaphthalene-1-carboxylic Acid | C12H10O3 | CID 10932516 - PubChem. Available at: [Link]

-

CAS No : 138113-08-3 | Chemical Name : 7-Methoxy-1-naphthylacetonitrile - Pharmaffiliates. Available at: [Link]

-

United States Patent - Googleapis.com. Available at: [Link]

Sources

- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-1-naphthaleneacetonitrile | LGC Standards [lgcstandards.com]

- 5. 138113-08-3 CAS MSDS (7-Methoxy-1-naphthylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Methoxynaphthalene-1-carbonitrile: Nomenclature, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their rigid, bicyclic aromatic system provides a versatile scaffold for the design of molecules with a wide array of biological activities, including anticancer and antimicrobial properties.[1] Within this important class of compounds lies 7-Methoxynaphthalene-1-carbonitrile, a molecule of significant interest for its potential as a key intermediate in the synthesis of novel pharmaceuticals.

This technical guide provides a comprehensive overview of 7-Methoxynaphthalene-1-carbonitrile, including its various synonyms and alternative names, its physicochemical properties, and a detailed exploration of potential synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemistry and potential applications of this intriguing molecule. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including data from closely related structural isomers, to provide a thorough and practical understanding.

Nomenclature: Synonyms and Alternative Names

Clarity in chemical nomenclature is paramount for effective scientific communication. 7-Methoxynaphthalene-1-carbonitrile is identified by several synonyms and alternative names in chemical literature and databases. Understanding these variations is crucial for comprehensive literature searches and accurate identification of the compound.

The primary IUPAC name for the compound is 7-Methoxynaphthalene-1-carbonitrile . However, it is also commonly referred to as 7-Methoxy-1-naphthonitrile .[2] Other alternative names include:

-

1-Cyano-7-methoxynaphthalene[2]

-

7-Methoxy-phthalene-1-carbonitrile[2]

-

1-Naphthalenecarbonitrile, 7-methoxy-[2]

It is essential to distinguish 7-Methoxynaphthalene-1-carbonitrile from its structural isomer, 2-(7-Methoxynaphthalen-1-yl)acetonitrile . This related compound is often referred to by similar names, such as 7-Methoxy-1-naphthylacetonitrile, but has a different chemical structure and CAS number.

Physicochemical Properties

| Property | Value (7-Methoxynaphthalene-1-carbonitrile) | Value (2-(7-Methoxynaphthalen-1-yl)acetonitrile) | Source |

| CAS Number | 158365-54-9 | 138113-08-3 | [2][3] |

| Molecular Formula | C₁₂H₉NO | C₁₃H₁₁NO | [2][3] |

| Molecular Weight | 183.21 g/mol | 197.23 g/mol | [2][3] |

| Boiling Point | 348.2 ± 15.0 °C (Predicted) | Not available | [2] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | Not available | [2] |

| Appearance | Not available | Pale Beige to Dark Tan Solid | [4] |

| XLogP3 | Not available | 2.8 | [3] |

Synthesis of 7-Methoxynaphthalene-1-carbonitrile: Plausible Synthetic Routes

While a definitive, step-by-step protocol for the synthesis of 7-Methoxynaphthalene-1-carbonitrile is not explicitly detailed in readily available literature, established organic chemistry transformations allow for the design of several plausible synthetic routes. These routes often commence from readily available precursors and leverage well-understood reactions.

From 7-Methoxy-1-naphthaldehyde

A common and effective method for the synthesis of nitriles is from the corresponding aldehyde. This transformation can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration.

Step 1: Formation of 7-Methoxy-1-naphthaldehyde Oxime

7-Methoxy-1-naphthaldehyde can be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form the corresponding oxime.

Step 2: Dehydration of the Oxime

The resulting oxime can then be dehydrated to yield the desired nitrile. A variety of dehydrating agents can be employed for this purpose, including acetic anhydride, thionyl chloride, or phosphorus pentoxide.

Caption: Synthesis of 7-Methoxynaphthalene-1-carbonitrile from its corresponding aldehyde.

Sandmeyer Reaction from 7-Amino-1-methoxynaphthalene

The Sandmeyer reaction is a classic and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[5] This approach would involve the diazotization of an amino-substituted naphthalene precursor.

Step 1: Diazotization

7-Amino-1-methoxynaphthalene would be treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Cyanation

The freshly prepared diazonium salt is then reacted with a solution of copper(I) cyanide to yield 7-Methoxynaphthalene-1-carbonitrile.

Caption: The Sandmeyer reaction as a potential route to 7-Methoxynaphthalene-1-carbonitrile.

Dehydration of 7-Methoxy-1-naphthalene-1-carboxamide

Another viable synthetic strategy involves the dehydration of a primary amide. This method is often high-yielding and utilizes common laboratory reagents.

Step 1: Synthesis of the Carboxamide

The corresponding carboxylic acid, 7-methoxy-1-naphthoic acid, can be converted to the acid chloride using a reagent like thionyl chloride. Subsequent reaction with ammonia would yield 7-methoxy-1-naphthalene-1-carboxamide.

Step 2: Dehydration of the Carboxamide

The dehydration of the carboxamide to the nitrile can be accomplished using various reagents, with phosphorus pentoxide being a classic choice.[6] Milder and more modern reagents, such as cyanuric chloride in the presence of a disubstituted formamide, can also be effective.[6]

Caption: Synthesis of 7-Methoxynaphthalene-1-carbonitrile via dehydration of the corresponding carboxamide.

Potential Applications in Drug Discovery

While specific biological activities of 7-Methoxynaphthalene-1-carbonitrile are not yet extensively documented, the broader class of naphthalene derivatives has shown significant promise in medicinal chemistry. The naphthalene scaffold is present in a number of FDA-approved drugs and is actively being investigated for a range of therapeutic applications.[1]

The structural similarity of 7-Methoxynaphthalene-1-carbonitrile to intermediates used in the synthesis of the antidepressant agomelatine suggests its potential as a building block for novel psychoactive compounds. Furthermore, recent research has highlighted the potential of naphthalene derivatives as inhibitors of USP7, a deubiquitinase implicated in tumorigenesis, opening avenues for the development of new anti-cancer therapies.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, likely in the range of 7.0-8.5 ppm. A singlet corresponding to the methoxy group protons would be anticipated around 3.9-4.1 ppm. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the naphthalene rings, the methoxy carbon, and the nitrile carbon. The aromatic carbons would resonate in the region of 110-140 ppm, while the methoxy carbon would appear around 55-60 ppm. The nitrile carbon would be expected to have a characteristic chemical shift in the range of 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be present in the 1000-1300 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic cleavages of the naphthalene ring system.

Safety and Handling

Specific safety and handling data for 7-Methoxynaphthalene-1-carbonitrile is not available. However, based on the data for the closely related compound, 2-(7-Methoxynaphthalen-1-yl)acetonitrile, and the general hazards associated with nitriles, caution should be exercised when handling this compound.

The GHS classification for the related isomer includes warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[3] Therefore, it is prudent to handle 7-Methoxynaphthalene-1-carbonitrile with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

7-Methoxynaphthalene-1-carbonitrile represents a valuable, yet underexplored, building block for the synthesis of complex molecular architectures with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and plausible synthetic routes, drawing upon available data and established chemical principles. While a clear need exists for further experimental characterization of this compound, the information presented herein offers a solid foundation for researchers to embark on its synthesis and explore its potential in the development of novel therapeutic agents. As the field of medicinal chemistry continues to evolve, the strategic use of such versatile scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

-

PubChem. 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

- Google Patents. Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

The Royal Society of Chemistry. Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. [Link]

-

ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]

- Google Patents.

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

ResearchGate. (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

- Google Patents.

-

ResearchGate. Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PubMed. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

-

Pharmaffiliates. CAS No : 138113-08-3 | Product Name : 7-Methoxy-1-naphthylacetonitrile. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]

-

SunSirs. China 7-Methoxy-1-naphthylacetonitrile - Changzhou Pharmaceutical Factory. [Link]

Sources

- 1. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 7-Methoxynaphthalene-1-carbonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Methoxynaphthalene-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the responsible and safe use of this compound in a laboratory setting.

Introduction: Understanding the Compound

7-Methoxynaphthalene-1-carbonitrile is an aromatic nitrile that serves as a key intermediate in the synthesis of various organic molecules, notably in the pharmaceutical industry. Its structure, featuring a naphthalene core, a methoxy group, and a nitrile functional group, dictates its chemical reactivity and informs the necessary safety precautions for its handling. While it is a valuable building block, the presence of the carbonitrile moiety necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide is predicated on the principle of minimizing exposure and mitigating risk through informed laboratory practices.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 7-Methoxynaphthalene-1-carbonitrile, this involves a careful evaluation of its known and potential hazards.

GHS Classification and Potential Health Effects

Based on aggregated data, 7-Methoxynaphthalene-1-carbonitrile is classified with several potential hazards. It is crucial to note that toxicological properties have not been fully investigated, and therefore, a precautionary approach is warranted.

According to notifications to the European Chemicals Agency (ECHA), the GHS hazard classifications for this compound include:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled is a potential hazard classification from some sources[1].

-

Skin Irritation: May cause skin irritation[1].

-

Eye Irritation: May cause serious eye irritation[1].

The primary routes of exposure are dermal contact, inhalation of dust particles, and accidental ingestion. Given the nitrile functional group, there is a potential for the release of hydrogen cyanide upon decomposition or under certain reaction conditions, which is a rapidly acting and highly toxic substance.

Physical and Chemical Properties

Understanding the physical and chemical properties of 7-Methoxynaphthalene-1-carbonitrile is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | PubChem |

| Molecular Weight | 197.23 g/mol | PubChem |

| Appearance | White to light yellow or light orange powder | ChemicalBook |

| Melting Point | 81-83 °C | ChemicalBook |

| Boiling Point | 374.3 ± 17.0 °C (Predicted) | ChemicalBook |

| Density | 1.135 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in Methanol | ChemicalBook |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical when handling 7-Methoxynaphthalene-1-carbonitrile.

Engineering Controls

-

Ventilation: All handling of 7-Methoxynaphthalene-1-carbonitrile powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles.

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 7-Methoxynaphthalene-1-carbonitrile:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield should be used in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good splash protection for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and prevent skin exposure.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Reactivity and Decomposition Hazards

While specific reactivity data for 7-Methoxynaphthalene-1-carbonitrile is limited, its chemical structure provides insight into potential hazards.

Incompatible Materials

-

Strong Acids and Bases: Contact with strong acids or bases could potentially lead to hydrolysis of the nitrile group.

-

Strong Oxidizing Agents: As with many organic compounds, it may react vigorously with strong oxidizing agents.

Hazardous Decomposition Products

Upon thermal decomposition, aromatic nitriles can release toxic fumes, including oxides of carbon and nitrogen. A significant concern with all nitrile-containing compounds is the potential for the formation of hydrogen cyanide (HCN) gas, especially under high heat or in the presence of certain reactants.

Emergency Procedures

Rapid and informed action is critical in the event of an emergency involving 7-Methoxynaphthalene-1-carbonitrile.

Spills and Leaks

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing 7-Methoxynaphthalene-1-carbonitrile must be treated as hazardous waste.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a sealed, properly labeled hazardous waste container.

-

Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste stream.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following is a generalized protocol for the safe handling of 7-Methoxynaphthalene-1-carbonitrile in a research setting. This should be adapted to the specifics of your experimental design.

Step 1: Pre-Experiment Preparation

-

Conduct a thorough risk assessment for the entire experimental procedure.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble all necessary PPE and ensure it is in good condition.

-

Have a designated waste container ready.

Step 2: Weighing and Dispensing

-

Perform all weighing and dispensing of the solid compound inside a chemical fume hood.

-

Use a spatula to carefully transfer the powder, minimizing any airborne dust.

-

Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Step 3: In-Reaction Handling

-

If the reaction is heated, ensure it is done in a well-controlled manner with appropriate temperature monitoring to prevent uncontrolled decomposition.

-

Be mindful of any potential gas evolution and ensure the reaction apparatus is properly vented within the fume hood.

Step 4: Post-Reaction Workup and Purification

-

Quench the reaction carefully, being aware of any potential exothermic processes.

-

Handle all solutions containing the compound with the same level of precaution as the solid material.

-

During purification steps such as chromatography or recrystallization, continue to work within a fume hood.

Step 5: Decontamination and Cleanup

-

Wipe down all work surfaces within the fume hood with an appropriate solvent.

-

Decontaminate all glassware that has come into contact with the compound.

-

Dispose of all waste materials, including contaminated wipes and solvents, in the designated hazardous waste containers.

Visualizations

Hazard Communication Workflow

Caption: A workflow diagram illustrating the key stages of hazard communication and safe handling.

Personal Protective Equipment (PPE) Hierarchy

Caption: A visual representation of the necessary personal protective equipment.

Conclusion

7-Methoxynaphthalene-1-carbonitrile is a valuable chemical intermediate, and its safe utilization in research and development is achievable through a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. This guide serves as a foundational resource for laboratory personnel, emphasizing the importance of a safety-first mindset. By integrating these principles into daily laboratory operations, researchers can mitigate risks and foster a culture of safety.

References

-

PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Stability and Recommended Storage Conditions for 7-Methoxynaphthalene-1-carbonitrile

Introduction

7-Methoxynaphthalene-1-carbonitrile (CAS No: 138113-08-3) is a key intermediate in organic synthesis, notably in the development of pharmaceutical compounds such as Agomelatine.[1] The integrity and purity of this starting material are paramount to ensure the reliability of experimental outcomes and the quality of the final product. Impurities arising from improper storage can lead to inconsistent results, failed syntheses, and compromised data.

This technical guide provides an in-depth analysis of the chemical stability of 7-Methoxynaphthalene-1-carbonitrile. Moving beyond generic storage instructions, this document elucidates the underlying chemical principles that dictate its stability. We will explore potential degradation pathways and, from this mechanistic understanding, derive field-proven protocols for short- and long-term storage. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to preserve the compound's integrity from procurement to use.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for proper handling and storage.

| Property | Value | Reference |

| CAS Number | 138113-08-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Appearance | White to Pale Beige or Tan Solid/Powder | [1][2] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 374.3 °C (Predicted) | [1] |

| Storage Temp. | 2-8°C (Refrigerator) recommended | [2] |

Chemical Stability Profile

The stability of 7-Methoxynaphthalene-1-carbonitrile is governed by the interplay between its robust aromatic core and the reactivity of its nitrile functional group.

Core Structural Stability

The naphthalene ring system, a polycyclic aromatic hydrocarbon, confers significant stability to the molecule.[3] Naphthalene derivatives are known for their rigid, planar structure and extended π-electron system, which contribute to excellent photostability and thermal resilience under normal conditions.[4][5] The methoxy (-OCH₃) ether group is also chemically robust and does not typically present an intrinsic stability liability.

Primary Reactivity: The Nitrile Group

The primary vulnerability of the molecule to degradation lies with the nitrile (-C≡N) functional group. While stable, the electrophilic carbon of the nitrile is susceptible to nucleophilic attack, particularly hydrolysis.[6]

Potential Degradation Pathways

3.3.1 Hydrolytic Degradation (Primary Concern) The most significant and probable degradation pathway is the hydrolysis of the nitrile group. This reaction proceeds in two steps, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt.[7][8]

-

Reaction: 7-Methoxynaphthalene-1-carbonitrile + 2H₂O → 7-Methoxynaphthalene-1-carboxylic acid + NH₃

While the reaction with neutral water is kinetically very slow, it is readily catalyzed by the presence of acidic or basic contaminants.[7][8] Therefore, exposure to atmospheric moisture, especially in a non-neutral environment, is the single greatest threat to the long-term purity of the compound.